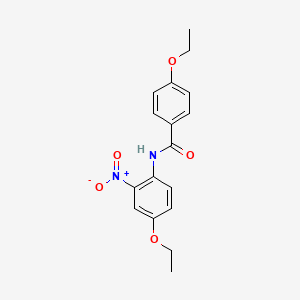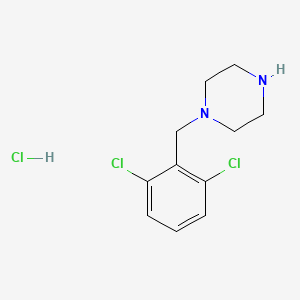
N,N'-bis(2-bromo-4-methylphenyl)terephthalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(2-bromo-4-methylphenyl)terephthalamide, also known as Br-MPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of terephthalic acid and has two bromine atoms attached to the phenyl rings. Br-MPA has been synthesized using different methods, and its mechanism of action has been studied to understand its potential applications.
作用机制
The mechanism of action of N,N'-bis(2-bromo-4-methylphenyl)terephthalamide is not fully understood. However, studies have shown that N,N'-bis(2-bromo-4-methylphenyl)terephthalamide can selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease. N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has also been shown to inhibit the aggregation of amyloid fibrils, which could potentially lead to the development of new therapies for these diseases.
Biochemical and Physiological Effects:
N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has been shown to have minimal toxicity in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of N,N'-bis(2-bromo-4-methylphenyl)terephthalamide.
实验室实验的优点和局限性
N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research of N,N'-bis(2-bromo-4-methylphenyl)terephthalamide. One potential direction is the development of new conjugated polymers using N,N'-bis(2-bromo-4-methylphenyl)terephthalamide as a building block. These polymers could have potential applications in organic electronics and optoelectronic devices. Another direction is the development of new fluorescent probes using N,N'-bis(2-bromo-4-methylphenyl)terephthalamide for biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-bis(2-bromo-4-methylphenyl)terephthalamide and its potential applications in the treatment of neurodegenerative diseases.
合成方法
N,N'-bis(2-bromo-4-methylphenyl)terephthalamide can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing N,N'-bis(2-bromo-4-methylphenyl)terephthalamide. This method involves the reaction of 2-bromo-4-methylphenylboronic acid and terephthalic acid in the presence of a palladium catalyst and a base.
科学研究应用
N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has been studied for its potential applications in various fields, including organic electronics, optoelectronic devices, and biological imaging. N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has been used as a building block for the synthesis of conjugated polymers, which have shown promising results as materials for organic electronics and optoelectronic devices. N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has also been used as a fluorescent probe for biological imaging due to its ability to selectively bind to amyloid fibrils.
属性
IUPAC Name |
1-N,4-N-bis(2-bromo-4-methylphenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Br2N2O2/c1-13-3-9-19(17(23)11-13)25-21(27)15-5-7-16(8-6-15)22(28)26-20-10-4-14(2)12-18(20)24/h3-12H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTDZNYKRXULMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N4-Bis(2-bromo-4-methylphenyl)benzene-1,4-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4897971.png)

![9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4897983.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4898007.png)
![5-imino-6-[2-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4898008.png)
![ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4898016.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)

![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![potassium naphtho[2,1-b]furan-1-ylacetate](/img/structure/B4898047.png)